molecular formula C21H17N3O3 B10815956 (1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone

(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone

Cat. No.: B10815956
M. Wt: 359.4 g/mol
InChI Key: PJUKUYBHYKEGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for WAY-638592 are not readily available in the literature. Further research would be needed to uncover these details.
    • Industrial production methods are also not widely documented.
  • Chemical Reactions Analysis

    • The types of reactions WAY-638592 undergoes (e.g., oxidation, reduction, substitution) remain undisclosed.
    • Common reagents and conditions used in these reactions are not currently known.
    • Major products formed from these reactions are not specified.
  • Scientific Research Applications

    • WAY-638592 has potential applications in various scientific fields:

        Chemistry: Its role in synthetic chemistry and drug discovery.

        Biology: Investigating its effects on cellular processes.

        Medicine: Exploring its antiviral properties.

        Industry: Assessing its industrial applications.

  • Mechanism of Action

    • The precise mechanism by which WAY-638592 exerts its effects remains elusive.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, there is limited information available on similar compounds for direct comparison.
    • Further research could reveal other related molecules.

    Properties

    Molecular Formula

    C21H17N3O3

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    [1-(2-hydroxyethyl)-3-phenylpyrazolo[3,4-b]pyridin-5-yl]-(2-hydroxyphenyl)methanone

    InChI

    InChI=1S/C21H17N3O3/c25-11-10-24-21-17(19(23-24)14-6-2-1-3-7-14)12-15(13-22-21)20(27)16-8-4-5-9-18(16)26/h1-9,12-13,25-26H,10-11H2

    InChI Key

    PJUKUYBHYKEGCO-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=N3)C(=O)C4=CC=CC=C4O)CCO

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.